Synthesis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol: A Technical Guide for Drug Development Professionals
Synthesis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Fluorinated Tetrahydropyridines in Medicinal Chemistry
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The tetrahydropyridine scaffold is a prevalent motif in numerous biologically active compounds. The targeted synthesis of fluorinated tetrahydropyridine derivatives, such as (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol (CAS No. 895578-02-6), is therefore of significant interest for the development of novel therapeutics. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound, intended for researchers and professionals in drug development.
The molecular structure of the target compound is as follows:
This guide will detail a four-step synthetic route commencing from commercially available 3-fluoropyridine. Each step will be presented with a detailed experimental protocol, mechanistic insights, and relevant data.
Overall Synthetic Strategy
The proposed synthesis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol is a four-step process that strategically builds the target molecule from a simple fluorinated pyridine precursor. The key transformations include:
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N-Benzylation: Introduction of the benzyl protecting group onto the pyridine nitrogen.
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Partial Reduction: Selective reduction of the N-benzyl-3-fluoropyridinium salt to the corresponding 1,2,5,6-tetrahydropyridine.
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Formylation: Installation of a formyl group at the C4 position of the tetrahydropyridine ring via a Vilsmeier-Haack reaction.
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Final Reduction: Reduction of the formyl group to the target primary alcohol.
This pathway is designed to be efficient and utilize readily available reagents and standard laboratory techniques.
Caption: Proposed four-step synthesis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 1-Benzyl-3-fluoropyridinium bromide
Protocol:
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To a solution of 3-fluoropyridine (1.0 eq.) in a suitable solvent such as acetonitrile or acetone, add benzyl bromide (1.1 eq.).
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Stir the reaction mixture at room temperature for 12-24 hours, or gently reflux for 2-4 hours to expedite the reaction.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the pyridinium salt will often precipitate from the solution. If not, the solvent can be partially evaporated, and the product precipitated by the addition of a non-polar solvent like diethyl ether.
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Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-benzyl-3-fluoropyridinium bromide.
Mechanistic Rationale: This reaction is a classic Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of the pyridine ring acts as the nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion.[2]
Caption: Menschutkin reaction for the synthesis of 1-benzyl-3-fluoropyridinium bromide.
Step 2: Synthesis of 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine
Protocol:
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Dissolve 1-benzyl-3-fluoropyridinium bromide (1.0 eq.) in methanol.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq.) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
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Purify the product by column chromatography on silica gel to yield pure 1-benzyl-3-fluoro-1,2,5,6-tetrahydropyridine.
Mechanistic Rationale: The reduction of pyridinium salts with sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the electron-deficient pyridine ring. The initial attack is at the C2 or C6 position, followed by subsequent hydride additions and rearrangements to yield the thermodynamically more stable 1,2,5,6-tetrahydropyridine isomer.
Step 3: Synthesis of 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine-4-carbaldehyde
Protocol:
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In a flask equipped with a dropping funnel and under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
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Cool the DMF to 0 °C and add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise, maintaining the temperature below 5 °C to form the Vilsmeier reagent.
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Stir the mixture at 0 °C for 30 minutes.
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Add a solution of 1-benzyl-3-fluoro-1,2,5,6-tetrahydropyridine (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane dropwise to the Vilsmeier reagent.
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Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
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Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography to yield the desired aldehyde.[3][4]
Mechanistic Rationale: The Vilsmeier-Haack reaction involves the formylation of an electron-rich substrate.[5][6][7] The enamine-like double bond of the tetrahydropyridine ring acts as the nucleophile, attacking the electrophilic Vilsmeier reagent (a chloroiminium salt). This is followed by elimination of HCl and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde.[5]
Caption: Vilsmeier-Haack formylation of the tetrahydropyridine intermediate.
Step 4: Synthesis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
Protocol:
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Dissolve 1-benzyl-3-fluoro-1,2,5,6-tetrahydropyridine-4-carbaldehyde (1.0 eq.) in methanol or ethanol.
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Cool the solution to 0 °C.
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Add sodium borohydride (1.1-1.5 eq.) portion-wise.
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Stir the reaction at room temperature for 1-2 hours.
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Monitor the reaction by TLC.
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Quench the reaction with water.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
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Purify by column chromatography if necessary to obtain the final product, (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol.[8]
Mechanistic Rationale: The reduction of the aldehyde to the primary alcohol is a straightforward nucleophilic addition of a hydride from sodium borohydride to the carbonyl carbon. The resulting alkoxide is then protonated during the aqueous workup to yield the final alcohol product.[9][10][11][12]
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Typical Yield (%) |
| 1 | 3-Fluoropyridine | 1-Benzyl-3-fluoropyridinium bromide | Benzyl bromide | >90 |
| 2 | 1-Benzyl-3-fluoropyridinium bromide | 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine | NaBH₄, MeOH | 70-85 |
| 3 | 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine | 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine-4-carbaldehyde | POCl₃, DMF | 60-75 |
| 4 | 1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine-4-carbaldehyde | (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol | NaBH₄, MeOH | >90 |
Yields are estimated based on analogous reactions in the literature and may require optimization for this specific substrate.
Characterization and Quality Control
The identity and purity of the intermediates and the final product should be confirmed at each stage using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the structure and stereochemistry of the products.
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Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
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Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O in the aldehyde, O-H in the alcohol).
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The outlined synthetic pathway provides a robust and logical approach for the preparation of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol. The synthesis relies on well-established and high-yielding chemical transformations, making it suitable for laboratory-scale synthesis and amenable to scale-up for drug development purposes. As with any multi-step synthesis, optimization of reaction conditions and purification procedures at each step will be crucial for maximizing the overall yield and purity of the final product.
References
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Mukaiyama, Y. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES. 2003, 61.
-
NROChemistry. Vilsmeier-Haack Reaction.
-
Chemistry Steps. Vilsmeier-Haack Reaction.
-
Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. 2021, 14(1), 47-49.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction.
-
Sinfoo Biotech. (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-yl)methanol.
-
PubChem. [cis-1-Benzyl-3-fluoro-4-piperidyl]methanol.
-
ResearchGate. Reduction using sodium borohyride?
-
ResearchGate. Menschutkin reaction of the benzyl bromide 3 with pyridine.
-
PubChem. (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol.
-
ResearchGate. Sodium Borohydride - A Versatile Reducing Agent.
-
The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride.
-
SCIRP. Simple Reduction of Hydantoins with Sodium Borohydride.
-
ResearchGate. Stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides.
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate.
Sources
- 1. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Simple Reduction of Hydantoins with Sodium Borohydride [scirp.org]
- 12. researchgate.net [researchgate.net]
